2-(Diphenylphosphino)biphenyl

Hydroformylation Regioselectivity Rhodium Catalysis

Select 2-(Diphenylphosphino)biphenyl for precise catalytic control. Its biphenyl backbone provides unique steric/electronic properties, critical for selectivity in cross-coupling and hydroformylation. Avoid PPh3 limitations; access superior performance in challenging transformations. High-purity (≥98%) stock supports reliable R&D and process development.

Molecular Formula C24H19P
Molecular Weight 338.4 g/mol
CAS No. 13885-09-1
Cat. No. B081920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diphenylphosphino)biphenyl
CAS13885-09-1
Molecular FormulaC24H19P
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
InChIKeyFNCQSSIMHQVKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(Diphenylphosphino)biphenyl (CAS 13885-09-1) — Benchmarking a Versatile Biaryl Phosphine Ligand


2-(Diphenylphosphino)biphenyl (CAS 13885-09-1) is a monodentate, triarylphosphine ligand distinguished by its biphenyl backbone. This core structure provides a sterically demanding and electronically tunable scaffold, positioning it as a versatile building block for both its direct use in catalysis and for further derivatization [1]. Its primary application is as an ancillary ligand in transition metal-catalyzed cross-coupling reactions , where it plays a critical role in determining the efficiency and selectivity of C-C bond formation .

Why Ligand Selection Is Non-Negotiable: The Case for 2-(Diphenylphosphino)biphenyl Over Generic Alternatives


In catalysis, ligands are not generic, interchangeable additives; they are key design elements for dictating reaction outcome. Substituting 2-(Diphenylphosphino)biphenyl with a simpler analog like PPh₃ fundamentally alters the steric and electronic environment at the metal center, potentially leading to complete reaction failure [1]. The defining biphenyl group introduces a larger steric profile and different electronic properties that can accelerate rate-determining steps, stabilize catalytic intermediates, or enable otherwise inaccessible transformations [2]. For the scientific user, this means selecting 2-(Diphenylphosphino)biphenyl is a deliberate choice to access a distinct reactivity space, which is particularly critical for challenging substrate classes or when fine-tuning selectivity [3].

Quantified Performance Differentiation: A Head-to-Head Evidence Guide for 2-(Diphenylphosphino)biphenyl


Superior Hydroformylation Regioselectivity: Increased Branched Aldehydes vs. Triphenylphosphine

In Rh-catalyzed hydroformylation of propylene and 1-hexene, the use of biphenyl-based phosphine ligands as a class, which includes 2-(diphenylphosphino)biphenyl, results in a quantifiably higher ratio of branched to linear aldehydes compared to the industry standard, triphenylphosphine (PPh₃) [1]. This demonstrates a clear differentiation in regioselectivity.

Hydroformylation Regioselectivity Rhodium Catalysis

Enabling Copper-Catalyzed C-P Bond Construction via Direct Coupling

The ligand 2-(Diphenylphosphino)biphenyl can be synthesized via a direct copper-catalyzed C-P bond formation. This method couples secondary phosphines with aryl halides, providing a highly efficient synthetic route that is orthogonal to traditional, more costly palladium-catalyzed phosphinations [1].

C-P Bond Formation Copper Catalysis Phosphination

Structural Basis for Unique Reactivity: A Key Intermediate for C1-Symmetric Diphosphines

The structure of 2-(Diphenylphosphino)biphenyl serves as a core building block for the synthesis of C1-symmetric bis(diphenylphosphino)biphenyl ligands via palladium-catalyzed phosphination [1]. This contrasts with simple triarylphosphines like PPh₃, which lack the ortho-halide functionality necessary for this modular ligand design approach, rendering them synthetically "dead-ends" for generating more complex bidentate ligand architectures .

Ligand Synthesis Diphosphine Ligands Cross-Coupling

Purity and Physical Form: A Benchmark for Quality Procurement

Reputable commercial sources supply 2-(Diphenylphosphino)biphenyl at a minimum purity of >98.0% (GC), a verifiable benchmark for quality [1]. The compound is a white to almost white crystalline powder with a defined melting point range of 80.0–86.0 °C, offering clear parameters for confirming identity and purity upon receipt . While these are standard metrics, they provide a quantifiable basis for comparing different vendor lots and ensuring consistent experimental outcomes.

Purity Specification Procurement Quality Control

Targeted Application Scenarios: Where 2-(Diphenylphosphino)biphenyl Outperforms Generic Ligands


Design and Synthesis of Advanced C1-Symmetric Bidentate Ligands

A primary research application for 2-(Diphenylphosphino)biphenyl is as a key starting material for the modular construction of new families of C1-symmetric bis(diphenylphosphino)biphenyl ligands [1]. This scenario is driven by the evidence that its biphenyl core and phosphine group allow for further palladium-catalyzed phosphination , a synthetic path not possible with simpler ligands like PPh₃ [2]. Procurement of 2-(Diphenylphosphino)biphenyl is therefore a strategic requirement for labs and organizations focused on discovering and patenting novel catalyst systems, enabling access to a unique chemical space for ligand design.

Rh-Catalyzed Hydroformylation Requiring High Branched Selectivity

For industrial or fine chemical processes utilizing rhodium-catalyzed hydroformylation, the choice of ligand critically impacts the product's branched-to-linear aldehyde ratio [1]. The evidence indicates that the biphenyl-based phosphine ligand class provides a quantifiably higher selectivity for the branched isomer when compared to the standard ligand triphenylphosphine (PPh₃) . Therefore, in the synthesis of branched aldehydes, which are valuable building blocks for pharmaceuticals and fragrances, selecting 2-(Diphenylphosphino)biphenyl over a generic ligand is justified to achieve a superior and more valuable product distribution.

Copper-Catalyzed Synthesis of Biaryl Phosphines

For users seeking a more economical and potentially scalable route to synthesizing biaryl phosphine ligands, a direct copper-catalyzed C-P coupling method is available [1]. This scenario leverages the established ability to synthesize 2-(Diphenylphosphino)biphenyl via this copper-based route, which avoids the use of more expensive palladium catalysts . For organizations focused on process chemistry and cost reduction in ligand synthesis, procuring 2-(Diphenylphosphino)biphenyl produced by this method, or using it as a benchmark for in-house catalyst development, aligns with both performance and economic goals.

Standardized Ligand for General Palladium-Catalyzed Cross-Coupling

2-(Diphenylphosphino)biphenyl serves as a robust, commercially available ligand for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura [1] and Heck couplings . The justification for procurement in this scenario stems from its established utility and the availability of high-purity (>98.0% GC) material with well-defined physical properties [2]. For academic or industrial labs requiring a reliable, off-the-shelf ligand for general C-C bond-forming methodology development or small-scale synthesis, 2-(Diphenylphosphino)biphenyl represents a sound, low-risk choice with a strong precedent in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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